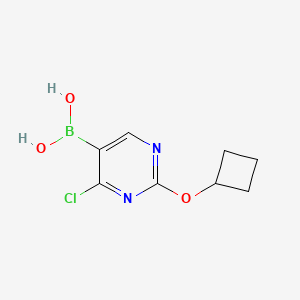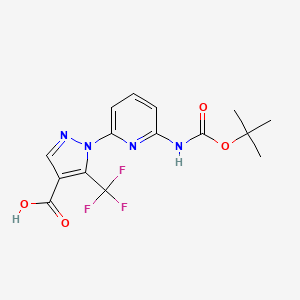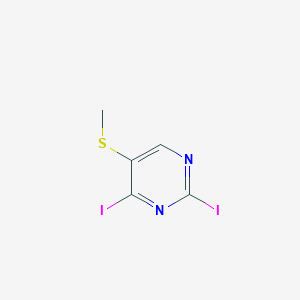![molecular formula C28H38N2O4 B14078570 tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an octyl chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its protective groups that can be selectively removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the carbamate: The protected amine is then reacted with tert-butyl chloroformate to form the tert-butyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Coupling with the octyl chain: The final step involves coupling the protected amine with an octyl chain. This is achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Hydrolysis reactions: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF)
Tert-butyl deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Coupling reactions: DCC and DMAP in dichloromethane
Major Products
Fmoc deprotection: The major product is the free amine.
Tert-butyl deprotection: The major product is the free carboxylic acid.
Coupling reactions: The major product is the coupled peptide or amide.
科学的研究の応用
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protective group for the amine.
Organic synthesis: The compound is used in various organic synthesis applications, including the synthesis of complex molecules and natural products.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: The compound is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate involves the selective protection and deprotection of functional groups. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the carboxylic acid group, allowing for selective deprotection and further functionalization. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic synthesis.
類似化合物との比較
Similar Compounds
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate: Similar in structure but with a glutamate backbone instead of an octyl chain.
1-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Similar in structure but with an aspartate backbone.
Uniqueness
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is unique due to its long octyl chain, which provides additional flexibility and hydrophobicity compared to other similar compounds. This makes it particularly useful in the synthesis of hydrophobic peptides and other complex molecules.
特性
分子式 |
C28H38N2O4 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
tert-butyl N-[8-(9H-fluoren-9-ylmethoxycarbonylamino)octyl]carbamate |
InChI |
InChI=1S/C28H38N2O4/c1-28(2,3)34-27(32)30-19-13-7-5-4-6-12-18-29-26(31)33-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25/h8-11,14-17,25H,4-7,12-13,18-20H2,1-3H3,(H,29,31)(H,30,32) |
InChIキー |
PHDRIBYOLMXLCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


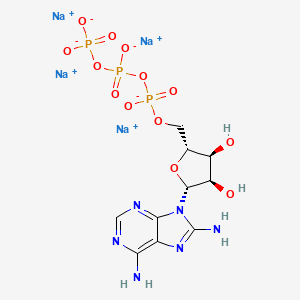
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
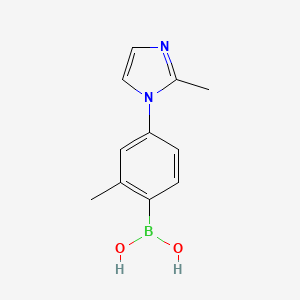

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
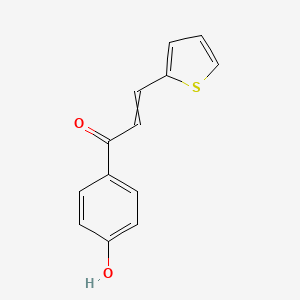
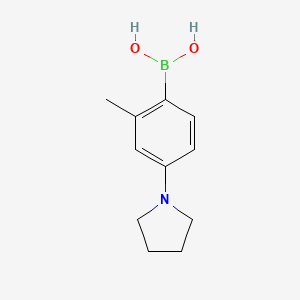
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

